(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid
Overview
Description
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent introduction of the acrylic acid moiety can be achieved through a Heck reaction, where the indole derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by Heck coupling reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation with palladium on carbon can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Propionic acid derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used as a rooting agent.
Uniqueness
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the acrylic acid moiety at the 3-position allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAANJNVSYRCI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223178 | |
Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151590-30-6 | |
Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151590-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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